molecular formula C11H9BrN2O3 B3295819 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 889946-79-6

3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B3295819
CAS No.: 889946-79-6
M. Wt: 297.1 g/mol
InChI Key: QRTXQLGCNGCFMH-UHFFFAOYSA-N
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Description

3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an oxadiazole ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTXQLGCNGCFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxadiazole carboxylic acids, while substitution reactions can produce various substituted oxadiazole derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds derived from oxadiazoles exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that oxadiazole derivatives can effectively target cancer cells like HepG2 and MCF-7, demonstrating IC50 values in the low micromolar range, indicating potent activity against these cell lines .

2. Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Oxadiazole derivatives have been identified as potential inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory processes. In vitro studies have reported that certain oxadiazole compounds possess significant inhibitory activity against 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes, mediators of inflammation .

3. Antimicrobial Activity

There is evidence to suggest that 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid exhibits antimicrobial properties against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Material Science Applications

1. Organic Electronics

The unique electronic properties of oxadiazoles make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as electron transport materials enhances the efficiency and stability of these devices .

2. Synthesis of Novel Polymers

Oxadiazole-containing polymers are being developed for use in high-performance materials due to their thermal stability and mechanical strength. These polymers can be utilized in coatings, adhesives, and other industrial applications where durability is critical .

Case Studies

StudyFocusFindings
Tekluu et al., 2022Anticancer ActivityIdentified potent anticancer effects against HepG2 with IC50 values < 10 µM for several oxadiazole derivatives .
Elsayed et al., 2017Anti-inflammatory EffectsDemonstrated significant inhibition of 5-LOX with several synthesized oxadiazoles showing IC50 values ranging from 18.78 µg/ml to >100 µg/ml .
Anjum Shahzad et al., 2014Antimicrobial ActivityReported effective antimicrobial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Uniqueness

3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar oxadiazole derivatives .

Biological Activity

3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The compound belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their pharmacological potential. The general synthesis involves the reaction of arylamidoximes with carboxylic acid derivatives under cyclization conditions. The specific synthesis pathway for this compound typically includes:

  • Formation of the Oxadiazole Ring : This is achieved by reacting 2-bromobenzohydrazide with an appropriate carboxylic acid derivative.
  • Alkylation : The oxadiazole intermediate is then alkylated using ethyl or propyl halides.
  • Final Coupling : This step involves coupling with appropriate acyl chlorides to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A0.01950.0048
Compound B0.00480.039

These results suggest that oxadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

In vitro assays have demonstrated that several oxadiazole derivatives exhibit significant inhibition of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The IC50 values for these compounds typically range from 18.78 µg/mL to >100 µg/mL . For example:

CompoundIC50 (µg/mL)
Compound C18.78
Compound D25.78

These findings indicate that modifications on the oxadiazole core can enhance anti-inflammatory activities.

Anticancer Activity

Research has also explored the anticancer properties of oxadiazole derivatives, particularly their ability to modulate signaling pathways involved in cancer progression. Compounds have been shown to interact with key molecular targets such as PD-1/PD-L1 pathways, which are crucial in immune evasion by tumors .

Case Studies and Research Findings

  • Study on HKT Inhibition : A study synthesized sodium salts of various oxadiazole derivatives and tested their inhibitory activity against HKT transporters, showing competitive inhibition with IC50 values ranging from 42 to 339 μM .
  • 5-Lipoxygenase Inhibition : A series of indole-based oxadiazoles were synthesized and evaluated for their ability to inhibit 5-LOX, demonstrating significant activity with varying potencies depending on structural modifications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclocondensation : React 2-bromophenyl-substituted amidoximes with dicarboxylic acid derivatives (e.g., malonic acid) under acidic conditions. Monitor reaction progress via TLC or HPLC .

  • Catalytic Optimization : Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance cyclization efficiency, as demonstrated in analogous 1,2,4-oxadiazole syntheses .

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

    • Data Table :
MethodCatalystYield (%)Purity (%)Reference
CyclocondensationHCl (aq.)65–7090–92
Ionic Liquid-Promoted[HMIm]BF₄78–8595–98

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

  • Methodology :

  • NMR :
  • ¹H NMR : Aromatic protons (2-bromophenyl) at δ 7.3–7.8 ppm; oxadiazole proton at δ 8.1–8.3 ppm; propanoic acid protons at δ 2.5–3.2 ppm .
  • ¹³C NMR : Oxadiazole carbons at 165–170 ppm; carboxylic acid carbon at ~175 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 323.03 (C₁₁H₉BrN₂O₃) with fragmentation patterns confirming the oxadiazole ring .
  • XRD : Single-crystal analysis reveals planar oxadiazole ring and dihedral angles between aromatic and heterocyclic moieties (~15–25°) .

Q. How can computational tools predict the physicochemical properties of this compound?

  • Methodology :

  • LogP (Lipophilicity) : Use XLogP3 or Molinspiration to estimate ~2.1–2.5, indicating moderate membrane permeability .
  • Topological Polar Surface Area (TPSA) : ~78 Ų (calculated via PubChem), suggesting limited blood-brain barrier penetration .
  • Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., enzymes with oxadiazole-binding pockets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromophenyl position, propanoic acid chain length) and test against standardized assays (e.g., kinase inhibition, antimicrobial activity) .

  • Meta-Analysis : Compare bioactivity datasets from PubChem and crystallographic studies (e.g., RCSB PDB) to identify conserved binding motifs .

    • Case Study :
  • Substitution at the 2-bromophenyl position (vs. 4-bromophenyl) reduces cytotoxicity in cancer cell lines by 40%, attributed to steric hindrance in target binding .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodology :

  • pH-Dependent Stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Propanoic acid moiety shows hydrolysis at pH >8; stabilize via methyl ester prodrug formulation .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromophenyl group .

Q. How can XRD and molecular dynamics (MD) simulations elucidate its mechanism of action?

  • Methodology :

  • XRD : Resolve crystal structure to identify hydrogen bonds between the carboxylic acid group and target residues (e.g., Arg/Lys in enzymes) .
  • MD Simulations : Use GROMACS to simulate binding to proposed targets (e.g., COX-2), revealing stable interactions over 100 ns trajectories .

Data Contradiction Analysis

Q. Why do computational and experimental LogP values differ, and how should researchers address this?

  • Root Cause : Computational models (e.g., XLogP3) may underestimate solvation effects of the bromine atom.
  • Resolution : Validate via shake-flask experiments (octanol/water partition) and adjust computational parameters using COSMO-RS .

Key Recommendations

  • Synthesis : Prioritize ionic liquid-catalyzed routes for higher yields .
  • Characterization : Combine XRD and MD simulations for mechanistic insights .
  • Biological Testing : Use SAR-guided modifications to mitigate toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 2
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3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

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